molecular formula C16H12N2O2S B2957095 (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one CAS No. 1975149-14-4

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one

Cat. No.: B2957095
CAS No.: 1975149-14-4
M. Wt: 296.34
InChI Key: ONXRJTTYHNJAHR-UVTDQMKNSA-N
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Description

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both a thiazolidinone ring and a benzylidene group in the structure suggests potential for various chemical reactions and biological interactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate α-haloketone to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds generally involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve acidic or basic catalysts.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 4-(phenylamino)thiazolidin-2-one.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Known for their diverse biological activities.

Uniqueness

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one is unique due to the combination of a thiazolidinone ring and a benzylidene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-phenylimino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(18-16(20)21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXRJTTYHNJAHR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)O)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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